

# Spectroscopic Data for 1-Methyl-1H-indole-7-carbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 1-Methyl-1H-indole-7-carbonitrile

Cat. No.: B1358581

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Disclaimer: As of the latest update, a complete, experimentally verified set of spectroscopic data (NMR, IR, and MS) for **1-Methyl-1H-indole-7-carbonitrile** published in a single, peer-reviewed source could not be definitively located in the public domain. This guide has been meticulously constructed to provide a robust, scientifically-grounded predictive analysis of its spectroscopic characteristics. These predictions are substantiated by experimental data from closely related and structurally analogous compounds, namely 1-methylindole and 7-cyanoindole, offering a valuable and reliable reference for the characterization of this molecule.

## Executive Summary

**1-Methyl-1H-indole-7-carbonitrile** (CAS No. 52951-14-1) is a key heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The indole scaffold is a privileged structure in numerous pharmaceuticals, and functionalization at the 7-position, combined with N-methylation, provides a unique vector for synthetic elaboration. Accurate spectroscopic characterization is a cornerstone of chemical research and development, ensuring structural integrity, purity, and quality control.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance ( $^1\text{H}$  and  $^{13}\text{C}$  NMR), Infrared (IR), and Mass Spectrometry (MS) data for **1-Methyl-1H-indole-7-carbonitrile**. The rationale behind the predicted spectral features is explained in detail, drawing upon established spectroscopic principles and comparative data from analogous structures. This document is designed to be a field-proven resource for scientists working with this compound.

## Molecular Structure and Logic

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. The workflow below illustrates the logical connection between the molecular structure and its expected spectral output.

Caption: Logical workflow from molecular structure to spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **1-Methyl-1H-indole-7-carbonitrile** are derived from the additive electronic effects of the N-methyl and 7-cyano substituents on the indole nucleus.

### <sup>1</sup>H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to display six distinct signals corresponding to the five protons on the indole ring and the three protons of the N-methyl group. The potent electron-withdrawing nature of the nitrile group at the C7 position will induce a significant downfield shift (deshielding) for the adjacent proton at C6.

Table 1: Predicted <sup>1</sup>H NMR Data for **1-Methyl-1H-indole-7-carbonitrile** (Predicted for a solution in CDCl<sub>3</sub>, with TMS at δ 0.00 ppm as the internal standard)

Assigned Proton	Predicted Chemical Shift ( $\delta$ ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz	Rationale & Expert Insights
H-4	~ 7.75	Doublet (d)	J $\approx$ 8.0	This proton is deshielded by the anisotropic effect of the fused pyrrole ring. Its chemical shift is a reliable indicator of substitution at the 7-position.
H-6	~ 7.55	Doublet (d)	J $\approx$ 7.5	The proximity to the strongly electron-withdrawing nitrile group causes a significant downfield shift, making this a key diagnostic signal.
H-5	~ 7.15	Triplet (t) or Doublet of Doublets (dd)	J $\approx$ 7.8	This signal arises from coupling to both H-4 and H-6, resulting in a triplet if the coupling constants are similar.
H-2	~ 7.05	Doublet (d)	J $\approx$ 3.0	The chemical shift of this proton is

primarily influenced by the N-methylation and the electronic nature of the pyrrole ring.

H-3	~ 6.55	Doublet (d)	$J \approx 3.0$	This proton is typically the most upfield of the indole ring protons due to its position in the electron-rich pyrrole moiety.
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N-CH <sub>3</sub>	~ 3.85	Singlet (s)	N/A	A sharp singlet, characteristic of an N-methyl group on an aromatic heterocycle, confirming successful methylation.
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## <sup>13</sup>C NMR (Carbon-13 NMR) Analysis

The <sup>13</sup>C NMR spectrum will resolve the ten unique carbon environments within the molecule. The nitrile carbon and the carbon to which it is attached (C7) are particularly diagnostic.

Table 2: Predicted <sup>13</sup>C NMR Data for **1-Methyl-1H-indole-7-carbonitrile** (Predicted for a solution in CDCl<sub>3</sub>)

Assigned Carbon	Predicted Chemical Shift (δ) ppm	Rationale & Expert Insights
C-7a	~ 137.0	A quaternary carbon at the ring junction, its chemical shift is sensitive to substitution on the benzene portion of the indole.
C-2	~ 129.5	The chemical shift is typical for the C2 carbon of an N-methylated indole.
C-3a	~ 130.0	The second quaternary carbon at the ring junction.
C-6	~ 128.5	Aromatic CH, deshielded due to its proximity to the C7-cyano group.
C-4	~ 123.0	Aromatic CH.
C-5	~ 121.5	Aromatic CH.
-C≡N	~ 118.0	This is the characteristic chemical shift for a nitrile carbon, providing definitive evidence for this functional group.
C-3	~ 103.0	The upfield shift is characteristic of the C3 position in the electron-rich pyrrole ring.
C-7	~ 100.0	This quaternary carbon, directly bonded to the nitrile group, is expected to be shifted significantly upfield. This is a key signature for C7 substitution.

N-CH<sub>3</sub>

~ 33.0

The chemical shift is typical for an N-methyl group attached to a heterocyclic ring.

## Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups within a molecule. For **1-Methyl-1H-indole-7-carbonitrile**, the most prominent and diagnostic feature is the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.

Table 3: Predicted Key IR Absorption Bands

Predicted Wavenumber (cm <sup>-1</sup> )	Expected Intensity	Vibrational Assignment	Causality & Experimental Choice
~ 2225	Strong, Sharp	C≡N stretch (Nitrile)	This absorption is highly characteristic and confirms the presence of the nitrile functional group. The conjugation with the aromatic ring slightly lowers the frequency from a typical aliphatic nitrile.
~ 3100 - 3000	Medium	Aromatic C-H stretch	These absorptions confirm the presence of the aromatic indole ring system.
~ 2950 - 2850	Medium	Aliphatic C-H stretch	These bands correspond to the stretching vibrations of the C-H bonds in the N-methyl group.
~ 1600 - 1450	Medium to Strong	C=C Aromatic Ring Stretch	These are characteristic skeletal vibrations of the fused aromatic rings of the indole core.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and insights into its fragmentation pathways, which can further confirm its structure. The molecular formula of **1-Methyl-1H-indole-7-carbonitrile** is C<sub>10</sub>H<sub>8</sub>N<sub>2</sub>, with a monoisotopic mass of approximately 156.07 Da.

Table 4: Predicted Mass Spectrometry Fragmentation

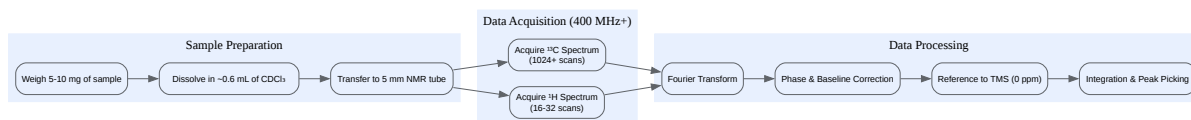
Predicted m/z	Ion Interpretation	Fragmentation Pathway Rationale
156	$[M]^{\bullet+}$	Molecular Ion Peak. The presence of this peak confirms the molecular weight of the compound.
155	$[M-H]^+$	Loss of a hydrogen radical, a common fragmentation process.
141	$[M-CH_3]^+$	Loss of the N-methyl group, a facile cleavage for N-alkylated compounds. This is a highly diagnostic fragment.
129	$[M-HCN]^+$	Loss of a neutral hydrogen cyanide molecule, a characteristic fragmentation for aromatic nitriles.

## Self-Validating Experimental Protocols

To ensure the generation of high-quality, trustworthy data, the following validated protocols are recommended.

### NMR Spectroscopy Protocol





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Caption: Standard operating procedure for NMR data acquisition.

- **Sample Preparation:** A solution of **1-Methyl-1H-indole-7-carbonitrile** (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) and transferred to a high-precision 5 mm NMR tube. The choice of solvent is critical; CDCl<sub>3</sub> is often preferred for its relative inertness and minimal overlapping signals.
- **<sup>1</sup>H and <sup>13</sup>C NMR Acquisition:** Spectra are acquired on a high-field NMR spectrometer (≥ 400 MHz). Standard proton and carbon pulse programs are utilized. For <sup>13</sup>C NMR, a sufficient number of scans is crucial to achieve an adequate signal-to-noise ratio due to the low natural abundance of the <sup>13</sup>C isotope.
- **Data Validation:** The final spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS). The integration of the <sup>1</sup>H NMR signals should correspond to the number of protons, providing an internal validation of the structure.

## FTIR and MS Protocols

- **FTIR Spectroscopy:** The IR spectrum is best obtained using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This technique requires minimal sample preparation and provides high-quality data for solid samples. A background spectrum of the clean ATR crystal is recorded first, followed by the sample spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.

- **Mass Spectrometry:** For a volatile compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method. This provides both the retention time (a measure of purity) and a detailed fragmentation pattern that serves as a molecular fingerprint. The observation of the correct molecular ion at  $m/z$  156 is the primary validation point.
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